molecular formula C25H20N2O6 B14088875 2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B14088875
M. Wt: 444.4 g/mol
InChI Key: YUSIIHNUFQPKBL-UHFFFAOYSA-N
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Description

2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound with a unique structure that includes a furan ring, a chromeno-pyrrol moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multi-step organic reactions The process begins with the preparation of the furan ring and the chromeno-pyrrol moiety, followed by their coupling through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chromeno-pyrrol moiety can be reduced to form dihydro derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)aniline: Similar in structure but with different functional groups.

    Dichloroaniline: Shares the aniline ring but differs in the substitution pattern.

Uniqueness

2-{4-[2-(2-furylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is unique due to its combination of a furan ring, chromeno-pyrrol moiety, and acetamide group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H20N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

2-[4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C25H20N2O6/c1-14-4-9-19-18(11-14)23(29)21-22(15-5-7-16(8-6-15)32-13-20(26)28)27(25(30)24(21)33-19)12-17-3-2-10-31-17/h2-11,22H,12-13H2,1H3,(H2,26,28)

InChI Key

YUSIIHNUFQPKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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